molecular formula C20H23N3O3S B2505895 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide CAS No. 941998-64-7

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide

Cat. No.: B2505895
CAS No.: 941998-64-7
M. Wt: 385.48
InChI Key: QPNHIQGBCKMJBS-UHFFFAOYSA-N
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Description

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and an oxoacetamide moiety. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl halide in the presence of a base to introduce the methoxyphenyl group.

    Formation of the Oxoacetamide Moiety: The final step involves the reaction of the substituted piperazine with an appropriate acylating agent, such as an acyl chloride or anhydride, to form the oxoacetamide moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxoacetamide moiety to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .

Comparison with Similar Compounds

2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(3-(methylthio)phenyl)-2-oxoacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(3-methylsulfanylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-26-17-8-6-16(7-9-17)22-10-12-23(13-11-22)20(25)19(24)21-15-4-3-5-18(14-15)27-2/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNHIQGBCKMJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)NC3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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